![molecular formula C11H12F3NO4S B3057868 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid CAS No. 85844-93-5](/img/structure/B3057868.png)
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
Overview
Description
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a chemical compound with the CAS Number: 85844-93-5 . It has a molecular weight of 311.28 . The IUPAC name for this compound is 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Development
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is widely studied in pharmaceutical research due to its potential as a bioactive compound. The trifluoromethyl group enhances the molecule’s metabolic stability and bioavailability, making it a promising candidate for drug development . Its unique chemical properties allow it to interact effectively with biological targets, potentially leading to the development of new medications for various diseases.
Agrochemical Applications
This compound is also significant in the agrochemical industry. The trifluoromethyl group contributes to the molecule’s ability to act as a potent herbicide or pesticide . Its stability and effectiveness in protecting crops from pests and diseases make it a valuable component in the formulation of new agrochemicals, helping to improve agricultural productivity and sustainability.
Catalysis and Chemical Synthesis
In the field of catalysis, 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used as a catalyst or a building block in various chemical reactions . Its unique structure allows it to facilitate reactions that are otherwise challenging, improving yields and efficiency in chemical synthesis. This application is crucial for the development of new materials and chemicals.
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of advanced materials with specific characteristics . For example, its incorporation into polymers can enhance their thermal stability, mechanical strength, and resistance to degradation. This makes it valuable in creating high-performance materials for various industrial applications.
Biochemical Research
In biochemical research, 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used as a probe or a tool to study biological processes . Its ability to interact with specific proteins or enzymes allows researchers to investigate the mechanisms of action of these biomolecules, leading to a better understanding of cellular functions and disease pathways.
Environmental Science
The compound is also explored for its potential applications in environmental science . Its stability and reactivity make it suitable for use in environmental monitoring and remediation. For instance, it can be used to detect and neutralize pollutants in water or soil, contributing to efforts to protect and restore the environment.
Mechanism of Action
Mode of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid may have similar interactions with its targets.
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXWPCWJDWPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235114 | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85844-93-5 | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085844935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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